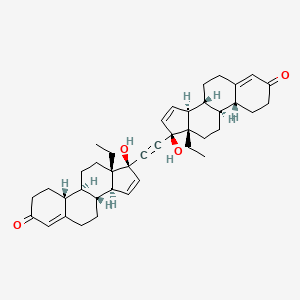
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is a chemical compound with the molecular formula C8H2Cl3N2O4SNa. It is a derivative of benzenesulfonic acid and contains multiple functional groups, including carbamoyl, cyano, and trichloro substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate typically involves the chlorination of a suitable benzenesulfonic acid derivative, followed by the introduction of the carbamoyl and cyano groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonates.
Aplicaciones Científicas De Investigación
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Chlorothalonil Metabolite R417888 Sodium: A related compound with similar structural features and applications.
2-Carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic Acid: The parent acid form of the sodium salt.
Uniqueness
Sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C8H2Cl3N2NaO4S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
sodium;2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonate |
InChI |
InChI=1S/C8H3Cl3N2O4S.Na/c9-4-2(1-12)5(10)6(11)7(18(15,16)17)3(4)8(13)14;/h(H2,13,14)(H,15,16,17);/q;+1/p-1 |
Clave InChI |
MTASYHBEZPZGKU-UHFFFAOYSA-M |
SMILES canónico |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)[O-])C(=O)N)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


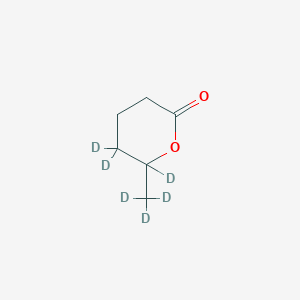
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
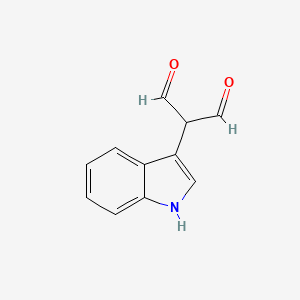
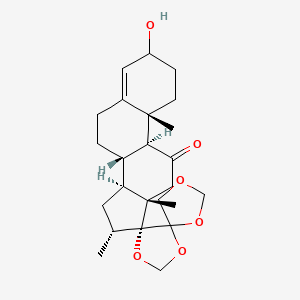
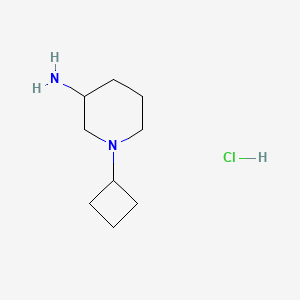
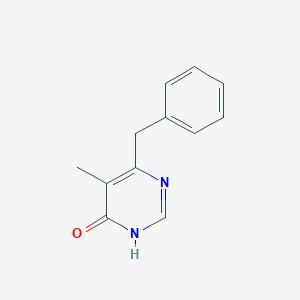
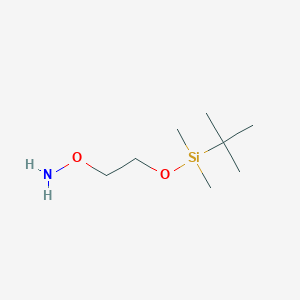
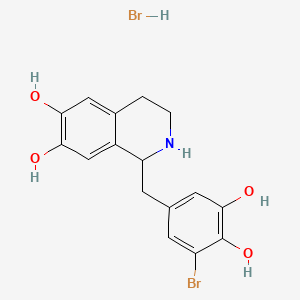
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)

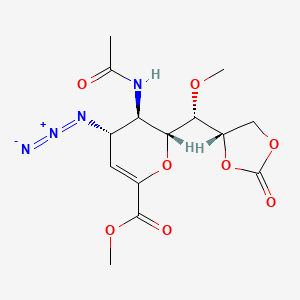
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
